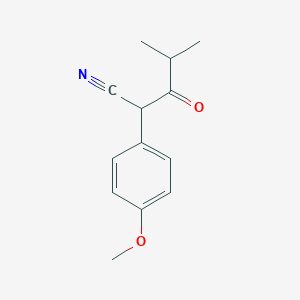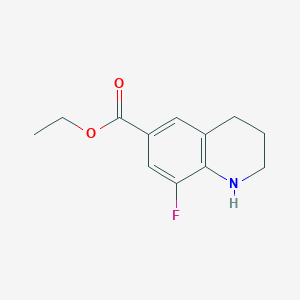![molecular formula C15H23NO2 B13160399 2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13160399.png)
2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is an organic compound with the molecular formula C12H17NO It is a derivative of propanamide, characterized by the presence of a 3-methyl-5-(propan-2-yloxy)phenyl group attached to the nitrogen atom and two methyl groups attached to the alpha carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide typically involves the reaction of 3-methyl-5-(propan-2-yloxy)aniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{3-methyl-5-(propan-2-yloxy)aniline} + \text{2,2-dimethylpropanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide with the formula CH3CH2CONH2.
N-Methylpropanamide: A derivative with a methyl group attached to the nitrogen atom.
2,2-Dimethylpropanamide: A derivative with two methyl groups attached to the alpha carbon.
Uniqueness
2,2-Dimethyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide is unique due to the presence of the 3-methyl-5-(propan-2-yloxy)phenyl group, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C15H23NO2 |
|---|---|
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
2,2-dimethyl-N-(3-methyl-5-propan-2-yloxyphenyl)propanamide |
InChI |
InChI=1S/C15H23NO2/c1-10(2)18-13-8-11(3)7-12(9-13)16-14(17)15(4,5)6/h7-10H,1-6H3,(H,16,17) |
InChI-Schlüssel |
XRPLRJJTBGMCCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC(C)C)NC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)


![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)




![1-[(Azetidin-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B13160390.png)


